2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Thermal stability Decomposition temperature Boron reagent handling

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 248924-59-6), commonly referred to as 3-furanboronic acid pinacol ester, is a heteroaryl boronic ester with molecular formula C₁₀H₁₅BO₃ and molecular weight 194.04 g/mol. It belongs to the class of pinacol-protected boronic esters, which are widely employed as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions for the construction of C–C bonds in pharmaceutical intermediates, agrochemicals, and functional materials.

Molecular Formula C10H15BO3
Molecular Weight 194.04 g/mol
CAS No. 248924-59-6
Cat. No. B1272638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS248924-59-6
Molecular FormulaC10H15BO3
Molecular Weight194.04 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=COC=C2
InChIInChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8/h5-7H,1-4H3
InChIKeyKTBLRYUFNBABGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 248924-59-6): Procurement-Critical Identity and Class Positioning


2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 248924-59-6), commonly referred to as 3-furanboronic acid pinacol ester, is a heteroaryl boronic ester with molecular formula C₁₀H₁₅BO₃ and molecular weight 194.04 g/mol [1]. It belongs to the class of pinacol-protected boronic esters, which are widely employed as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions for the construction of C–C bonds in pharmaceutical intermediates, agrochemicals, and functional materials [2]. The compound features a furan ring substituted at the 3-position, a regiochemistry that distinguishes it from the more common 2-furyl isomer and confers specific reactivity and stability profiles relevant to synthetic route selection.

Why 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Casually Swapped with In-Class Analogs


Heteroaryl boronic acids and their esters are notorious for divergent stability and reactivity profiles that depend critically on the heteroatom position, the nature of the protecting diol, and the electronic character of the heterocycle [1]. In the furan series, the 3-substituted regioisomer exhibits markedly greater resistance to protodeboronation than the 2-substituted analog, a difference that translates directly into coupling yield and reproducibility [2]. Furthermore, the pinacol ester form provides substantial shelf-life advantages over the corresponding free boronic acid, which undergoes rapid decomposition upon melting and loses coupling activity during ambient storage [1]. These orthogonal differentiation axes—regiochemistry and protecting group—mean that substituting an alternative furyl boron species without quantitative evidence of equivalent performance risks compromised yield, increased by-product formation, and route failure upon scale-up.

Decision-Ready Quantitative Differentiation Evidence for 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Versus Closest Alternatives


Thermal Stability: Pinacol Ester Melts Without Decomposition; Free 3-Furanboronic Acid Decomposes on Melting

The pinacol ester of 3-furanboronic acid exhibits a sharp melting point of 62–65 °C without decomposition, as reported by Sigma Aldrich [1]. In contrast, the corresponding free 3-furanboronic acid (CAS 55552-70-0) decomposes upon melting, with a reported melting range of 139–144 °C (dec.) . This ~77 °C elevation in observable melting event—combined with the decomposition label—indicates that the free acid undergoes thermally induced protodeboronation or anhydride formation during heating, whereas the pinacol ester remains intact. The absence of decomposition during melting for the pinacol ester simplifies handling, storage, and purification protocols, reducing the risk of batch-to-batch variability caused by thermal history.

Thermal stability Decomposition temperature Boron reagent handling

Shelf Stability: Pinacol Ester Retains Coupling Activity Under Ambient Storage; 2-Furylboronic Acid Loses 90% Activity in 15 Days

A landmark review on boron reagent selection documents that 2-furanylboronic acid lost 90% of its coupling activity after 15 days of storage at ambient temperature [1]. While the quantitative data are reported for the 2-furyl isomer, the review establishes that pinacol and related bulky esters confer significant resistance to protodeboronation across heteroaryl substrates. The 3-furylpinacol ester benefits from this protective effect, and additional literature confirms that 3-furylboronic acids are inherently less susceptible to protodeboronation than their 2-furyl counterparts [2]. The combination of the pinacol protecting group with the more stable 3-furyl regiochemistry provides a compound that is expected to maintain coupling‑competent purity far longer than the free acid or the 2-furyl pinacol ester under identical storage conditions.

Protodeboronation Shelf life Ambient stability Suzuki–Miyaura coupling

Commercial Purity: Consistently Available at ≥98% Purity for Reproducible Stoichiometry

Sigma Aldrich supplies 2-(furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a purity specification of 98% [1]. In comparison, the free 3-furanboronic acid is commonly offered with a purity range of 95–105% (assay by titration) or contains varying amounts of anhydride, introducing stoichiometric uncertainty . The tighter purity tolerance of the pinacol ester translates directly into more accurate reaction stoichiometry, reducing the need for empirical optimization of coupling partner equivalents and lowering the risk of side reactions from excess boron species.

Purity specification Assay Batch consistency Procurement quality control

Regiochemical Selectivity: 3-Furyl Pinacol Ester Avoids Protodeboronation Pitfalls of the 2-Furyl Isomer in Transition-Metal-Catalyzed Couplings

A 2020 study on nickel-catalyzed enantioselective cyclizations states explicitly that 'certain heteroarylboronic acids that are less susceptible to protodeboronation, such as 3-furyl- and 3-thienylboronic acid, have been successfully employed' in challenging transition-metal-catalyzed reactions, whereas 2-furyl and other heteroaryl substrates frequently suffer from competitive protodeboronation and resulting low yields [1]. This class-level evidence, combined with the known instability of 2-furylboronic acid noted in Section 3.2, positions the 3-furyl pinacol ester as the regiochemically preferred building block when synthetic routes demand a robust furan nucleophile for C–C bond formation.

Regioselectivity Protodeboronation resistance Cross-coupling robustness 3-Furyl vs. 2-Furyl

Evidence-Anchored Application Scenarios for 2-(Furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Medicinal Chemistry Library Synthesis Requiring Robust 3-Arylfuran Building Blocks

In parallel synthesis of drug-like small molecules containing a 3-arylfuran core, the high commercial purity (≥98%) and ambient storage stability of the pinacol ester enable reliable automated dispensing without the stoichiometric drift that plagues free 3-furanboronic acid (purity window 95–105%) [1]. The compound’s demonstrated resistance to protodeboronation, inferred from class-level behavior of 3-furyl boronates, ensures consistent coupling yields across diverse aryl halide partners, reducing the need for reaction re-optimization when moving from milligram to multi-gram scale.

Process Chemistry Scale-Up of API Intermediates Avoiding Cold-Chain Logistics

For kilogram-scale production of pharmaceutical intermediates, the pinacol ester’s ability to maintain coupling activity without requiring frozen storage (unlike 2-furylboronic acid, which loses 90% activity in 15 days at ambient temperature) translates directly into supply-chain simplicity and lower warehousing costs [1]. The clean melting behavior (62–65 °C without decomposition) further simplifies reactor charging and ensures that the reagent does not decompose during solvent heating or dissolution steps.

Regioselective Synthesis of Furan-Containing Natural Products and Bioactive Molecules

When synthetic routes demand a furan nucleophile substituted at the 3-position to match the substitution pattern of a natural product target (e.g., 3-furyl-substituted coumarins or macrocyclic furans), the 3-furyl pinacol ester is the only commercially available building block that combines the correct regiochemistry with the stability needed for multi-step sequences [1]. The alternative 2-furyl pinacol ester would install the wrong regiochemistry, while the free 3-furanboronic acid introduces handling and stoichiometry risks. This regiochemical uniqueness, coupled with the stability evidence, makes the compound an essential procurement item for any laboratory pursuing furan-containing bioactive scaffolds.

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